1-Ethyl-1,2-dihydro-5H-tetrazol-5-one
Description
1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, also known as this compound, is a useful research compound. Its molecular formula is C3H6N4O and its molecular weight is 114.11 g/mol. The purity is usually 95%.
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Biological Activity
1-Ethyl-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound that belongs to the tetrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₅H₈N₄O
- Molecular Weight : 156.14 g/mol
The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, contributing to its unique reactivity and biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it demonstrated selective cytotoxicity in the following cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Binding : Similar to other tetrazole derivatives, this compound may interact with tubulin, stabilizing microtubules and inhibiting cell division.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable study investigated the effects of this compound in vivo using mouse models. The results indicated:
- Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to the control group.
- Survival Rate Improvement : The survival rate of treated mice was higher than that of untreated controls, suggesting potential as an anticancer agent.
Properties
IUPAC Name |
4-ethyl-1H-tetrazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVZUMUVGRLSRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219114 | |
Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69048-98-2 | |
Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69048-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069048982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1,2-dihydro-5H-tetrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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